molecular formula C13H17N5O2 B2441900 N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide CAS No. 1209363-99-4

N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide

Cat. No.: B2441900
CAS No.: 1209363-99-4
M. Wt: 275.312
InChI Key: XEJWMYUTJYWHQE-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-3-11(19)15-8-9-18-13(20)17(2)12(16-18)10-6-4-5-7-14-10/h4-7H,3,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJWMYUTJYWHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Triazole Core Formation

The 1,2,4-triazole ring is typically constructed via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with α-keto esters or acyl chlorides. For example, 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole can be synthesized by heating pyridine-2-carbohydrazide with methyl acetoacetate in acidic conditions. This step forms the triazolone intermediate, which is critical for subsequent functionalization.

Reaction Conditions:

  • Reactants: Pyridine-2-carbohydrazide (1.0 equiv), methyl acetoacetate (1.2 equiv)
  • Catalyst: Concentrated HCl (2–3 drops)
  • Solvent: Ethanol (reflux, 6–8 hours)
  • Yield: 68–72%

The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of methyl acetoacetate, followed by cyclization and dehydration (Figure 1).

Introduction of the Ethylpropanamide Side Chain

The propanamide moiety is introduced through nucleophilic acyl substitution. The triazolone intermediate is first functionalized with a bromoethyl group via alkylation, followed by reaction with propanoyl chloride.

Stepwise Procedure:

  • Alkylation:
    • Reactants: Triazolone (1.0 equiv), 1,2-dibromoethane (1.5 equiv)
    • Base: Potassium carbonate (2.0 equiv)
    • Solvent: Acetonitrile (60°C, 12 hours)
    • Yield: 58–63%
  • Acylation:
    • Reactants: Bromoethyl-triazolone (1.0 equiv), propanoyl chloride (1.2 equiv)
    • Base: Triethylamine (2.0 equiv)
    • Solvent: Dichloromethane (0°C to room temperature, 4 hours)
    • Yield: 75–80%

Key Challenges:

  • Over-alkylation at the triazole N1 and N4 positions requires careful stoichiometric control.
  • Propanoyl chloride’s moisture sensitivity necessitates anhydrous conditions.

Optimization Strategies and Solvent Effects

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation steps that conventionally take 6–8 hours under reflux can be completed in 20–30 minutes at 120°C with 300 W irradiation. This method improves yields by minimizing thermal decomposition.

Comparative Data:

Method Time (h) Yield (%) Purity (%)
Conventional 6–8 68–72 92–95
Microwave 0.3–0.5 78–82 97–99

Source: Adapted from

Solvent Selection for Acylation

Polar aprotic solvents like dimethylformamide (DMF) enhance acylation rates but may lead to side reactions. Dichloromethane (DCM) offers a balance between reactivity and selectivity:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DCM 8.93 4 75–80
DMF 36.7 2 65–70
Tetrahydrofuran 7.52 6 60–65

Source:

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 4.32 (t, J = 6.2 Hz, 2H, -CH2-N), 3.72 (s, 3H, N-CH3), 2.98 (q, J = 6.8 Hz, 2H, -CH2-CO), 2.21 (s, 3H, triazole-CH3), 1.12 (t, J = 7.2 Hz, 3H, propanamide-CH3).
  • IR (KBr): 3280 cm−1 (N-H stretch), 1665 cm−1 (C=O), 1540 cm−1 (C=N).

X-ray Crystallography

Single-crystal X-ray diffraction of analogous triazolones confirms the planar triazole ring and trans configuration of substituents. Bond lengths (e.g., C=O at 1.211–1.215 Å) align with computational predictions.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group (-CONH-) and triazole ring undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C), yielding carboxylic acid and amine derivatives.

  • Basic Hydrolysis : In NaOH/EtOH, the triazole ring may open, forming intermediates like semicarbazides or hydrazides.

Reaction ConditionsProductsYield (%)Reference
6M HCl, reflux, 8h2-(4-methyl-5-oxo-triazolyl)ethylamine72
1M NaOH, 70°C, 4hPyridine-2-carboxylic acid derivatives58

Alkylation and Acylation

The triazole nitrogen atoms (N1 and N4) are nucleophilic sites for alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

  • Acylation : Acetyl chloride in pyridine introduces acetyl groups at the triazole NH position.

Example :

  • Reaction with benzyl bromide yields N-benzyl derivatives, enhancing lipophilicity for biological applications.

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming fused heterocycles :

Triazole+AlkyneCu(I)Triazolo-pyridine hybrid\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazolo-pyridine hybrid}

SubstrateCatalystTimeYield (%)
PhenylacetyleneCuSO₄·5H₂O/NaAsc2h85

Oxidation and Reduction

  • Oxidation : The pyridinyl group undergoes oxidation with KMnO₄/H₂SO₄ to form pyridine N-oxide derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to dihydrotriazole intermediates.

Solubility and Stability Data

Key physicochemical properties influencing reactivity:

PropertyValue
Molecular Weight278.32 g/mol
SolubilitySoluble in DMSO, DMF
StabilityStable at pH 4–8, 25°C

Biological Activity Modulation

Modifications via the above reactions enhance interactions with biological targets:

  • Antifungal Activity : Alkylated derivatives inhibit lanosterol demethylase (CYP51), critical for ergosterol synthesis.

  • Anticancer Potential : Acylated analogs show improved binding to kinase domains in preclinical studies.

Comparative Reaction Efficiency

Microwave-assisted synthesis methods drastically improve reaction efficiency compared to conventional heating :

ParameterConventional MethodMicrowave Method
Reaction Time12–24h15–60min
Yield45–78%82–97%

This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its regioselectivity in cycloadditions and stability under physiological conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide typically involves several key steps:

  • Reagents : Common reagents include dimethyl sulfoxide (DMSO) or acetonitrile as solvents and various catalysts to facilitate reactions.
  • Monitoring : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor the reaction progress.
  • Characterization : The compound is characterized using methods like Proton-NMR, 13C-NMR, FTIR, and mass spectrometry to confirm its structure.

The biological potential of this compound has been evaluated in various studies:

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance:

CompoundMicrobial StrainActivity
Compound AStaphylococcus aureusEffective
Compound BEscherichia coliModerate
Compound CCandida albicansEffective

These results were obtained through disc diffusion methods comparing the efficacy of synthesized compounds against standard reference drugs .

Anticancer Properties

In addition to antimicrobial activity, N-{2-[4-methyl-5-oxo-3-(pyridin-2-y)-4,5-dihydro - 1H - 1 , 2 , 4 - triazol - 1 - yl ] ethyl } - propanamide has been explored for its anticancer properties. Preliminary studies indicate that it may interact with specific proteins involved in cancer progression. Computational docking studies suggest favorable interactions with molecular targets associated with cell proliferation pathways .

Case Studies

Several case studies have documented the applications of this compound in drug development:

  • Case Study 1: Antimicrobial Efficacy
    • Researchers synthesized a series of derivatives based on the core structure and tested them against common pathogens.
    • Results indicated that modifications to the pyridine moiety significantly enhanced antibacterial activity.
  • Case Study 2: Anticancer Research
    • A study focused on the compound's ability to inhibit tumor growth in vitro.
    • The compound displayed promising results in reducing cell viability in cancer cell lines compared to untreated controls.

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
  • N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Uniqueness

N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The molecular formula is C13H16N4OC_{13}H_{16}N_{4}O with a molecular weight of approximately 244.29 g/mol. The presence of the pyridine and triazole rings contributes to its biological properties.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives, including this compound. The triazole ring can inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to cell membrane disruption and ultimately cell death.

2. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives have been shown to selectively inhibit COX-II with IC50 values in the low micromolar range, suggesting potential applications in treating inflammatory conditions such as arthritis .

3. Anticancer Activity

Triazole derivatives have been studied for their anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. In vitro studies have shown that certain triazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against different bacterial strains. This compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction of paw edema compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of fungal cytochrome P450
Anti-inflammatoryCOX-II inhibition
AnticancerInduction of apoptosis

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with pyridinyl protons typically resonating at δ 7.5–8.5 ppm and triazolone carbonyls at δ 165–170 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅N₅O₂: 289.1174) .

How can SHELX software be utilized in the crystallographic analysis of this compound?

Q. Advanced

  • Structure Solution : Use SHELXT for phase determination via dual-space algorithms, leveraging high-resolution X-ray diffraction data .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key parameters include R1 < 0.05 and wR2 < 0.10 for high-quality datasets .
  • Validation : PLATON (integrated with SHELX) checks for missed symmetry and twinning. Example workflow:
    • Data reduction with SAINT .
    • Absorption correction via SADABS .
    • Final refinement in SHELXL with 500+ least-squares cycles .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Experimental Replication : Standardize assays (e.g., IC₅₀ determination in kinase inhibition) using identical cell lines (e.g., HEK293) and controls .
  • Meta-Analysis : Compare dose-response curves and pharmacokinetic parameters (e.g., logP, bioavailability) to identify outliers due to solvent effects (DMSO vs. saline) .
  • Structural Validation : Cross-check crystallographic data (e.g., hydrogen-bonding motifs in SHELXL-refined structures) to confirm active conformations .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis for purification .
  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (yield improvement from 45% to 72% vs. Pd(OAc)₂) .
  • Temperature Gradients : Slow heating (2°C/min) during cyclocondensation reduces side-product formation .

Optimized Conditions Table:

ParameterOptimal RangeImpact
Temperature70–80°CMinimizes decomposition
SolventDMF/EtOH (3:1)Balances reactivity and solubility
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes coupling efficiency

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (PDB ID: 1ATP). Key interactions:
    • Triazolone carbonyl with Lys72 (H-bond).
    • Pyridinyl nitrogen with Asp184 (salt bridge) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to assess binding free energy (ΔG < -8 kcal/mol indicates high affinity) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., pyridinyl vs. phenyl) with IC₅₀ values using partial least squares regression .

How to address discrepancies in NMR data interpretation for structural elucidation?

Q. Advanced

  • 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals (e.g., distinguishing triazolone C=O from amide C=O) .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotameric equilibria in the ethylpropanamide chain .
  • DFT Calculations : Compare experimental ¹³C shifts with Gaussian09 -optimized structures (B3LYP/6-311+G(d,p) basis set) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce costs .
  • Byproduct Mitigation : Add scavenger resins (e.g., QuadraSil™ AP) during amide coupling to trap excess propionyl chloride .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.